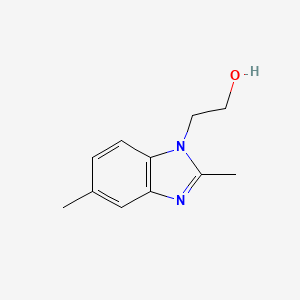
2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological properties. This particular compound is characterized by the presence of a benzimidazole ring substituted with two methyl groups and an ethan-1-ol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 2,5-dimethylbenzaldehyde with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole ring. The resulting intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methyl groups on the benzimidazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed:
- Oxidation of the ethan-1-ol group forms 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethanal or 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethanoic acid.
- Reduction of the benzimidazole ring forms dihydrobenzimidazole derivatives.
- Substitution reactions yield various substituted benzimidazole derivatives depending on the reagents used .
Scientific Research Applications
2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-(1H-Benzimidazol-2-yl)ethan-1-ol: Lacks the methyl groups on the benzimidazole ring.
2-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-ol: Has only one methyl group on the benzimidazole ring.
2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-amine: Contains an ethan-1-amine group instead of ethan-1-ol.
Uniqueness: 2-(2,5-Dimethyl-1H-benzimidazol-1-yl)ethan-1-ol is unique due to the presence of two methyl groups on the benzimidazole ring, which can influence its chemical reactivity and biological activity. The ethan-1-ol group also provides additional functional versatility, allowing for further chemical modifications and applications .
Properties
CAS No. |
835627-61-7 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(2,5-dimethylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-11-10(7-8)12-9(2)13(11)5-6-14/h3-4,7,14H,5-6H2,1-2H3 |
InChI Key |
PWOGCSFPPMWBRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)

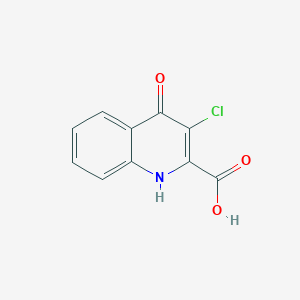
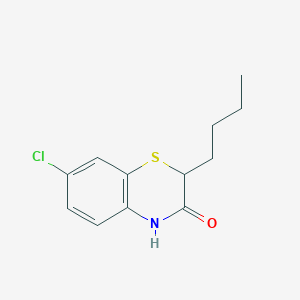

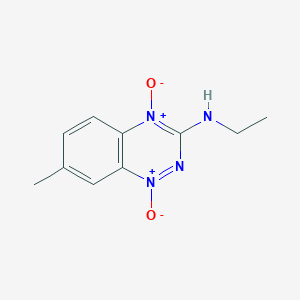
![4-[[4-Hydroxy-3,5-bis[(3-hydroxy-5-methylphenyl)methyl]phenyl]methyl]-2,6-bis[(3-hydroxy-5-methylphenyl)methyl]phenol](/img/structure/B14184265.png)
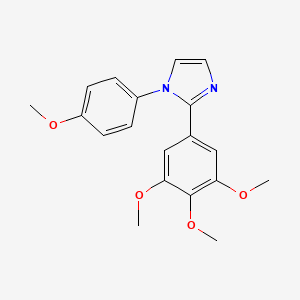
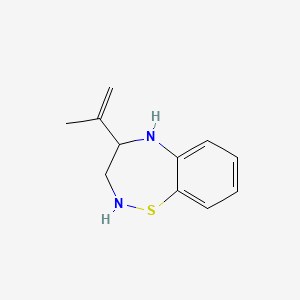
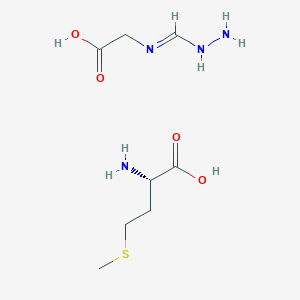
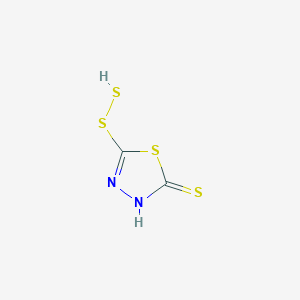
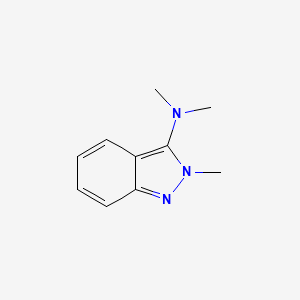
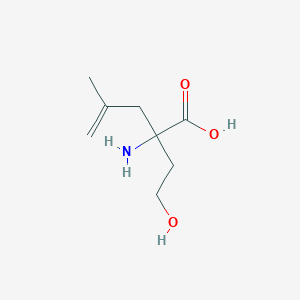
![N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B14184310.png)
